molecular formula C10H11FN2 B13034320 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine

1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine

Cat. No.: B13034320
M. Wt: 178.21 g/mol
InChI Key: ULOHMRYDIIYAAE-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine (CAS 1337334-91-4) is a synthetic fluoro-substituted indole derivative of interest in medicinal chemistry and neuroscience research . The indole scaffold is a privileged structure in pharmacology and is found in a wide range of bioactive molecules and natural products . Researchers are exploring indole derivatives for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This specific compound, with its fluorine substitution and amine side chain, serves as a key intermediate for designing and synthesizing novel compounds. It is particularly useful for probing structure-activity relationships (SAR), especially around the 5- and 6- positions of the indole ring system . As a building block, it can be used to develop potential ligands for various neurological and other biological targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-5-yl)ethanamine

InChI

InChI=1S/C10H11FN2/c1-6(12)8-4-7-2-3-13-10(7)5-9(8)11/h2-6,13H,12H2,1H3

InChI Key

ULOHMRYDIIYAAE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CN2)F)N

Origin of Product

United States

Preparation Methods

Starting Material: 6-Fluoroindole

The synthesis typically begins with 6-fluoroindole, which is commercially available or can be synthesized via electrophilic fluorination of indole derivatives. The fluorine atom at the 6-position imparts electronic effects that influence subsequent reactions.

Introduction of the Aminoethyl Side Chain

Detailed Reaction Conditions and Analytical Data

Step Reagents/Conditions Notes/Outcome
Vilsmeier-Haack Formylation POCl3, DMF, 0-25°C, 2-4 h Selective formylation at 5-position; moderate yield
Henry Reaction Nitroalkane (e.g., nitromethane), base (e.g., K2CO3), room temp Formation of nitrovinyl intermediate
Reduction LiAlH4 in ether or catalytic hydrogenation (H2, Pd/C) Conversion of nitrovinyl to aminoethyl side chain
Reductive Amination (alt.) 6-Fluorotryptamine + aldehyde + NaBH3CN, MeOH, room temp One-step formation of ethanamine side chain

Analytical techniques used to confirm the structure and purity include:

Research Findings and Optimization Notes

  • The fluorine substituent at the 6-position can influence regioselectivity during formylation and other electrophilic substitutions, often directing reactions to the 5-position due to electronic effects.

  • Reduction steps require careful control to avoid over-reduction or side reactions; LiAlH4 is effective but sensitive to moisture, while catalytic hydrogenation offers milder conditions.

  • Reductive amination provides a versatile and efficient route to introduce the ethanamine moiety, especially when diverse aldehyde substrates are used to generate analogs.

  • Purification by recrystallization or chromatography is essential to remove side products and unreacted starting materials, ensuring high purity for biological testing.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Multi-step Formylation + Henry + Reduction Formylation → Nitrovinyl formation → Reduction High regioselectivity; well-established Multi-step, time-consuming
Reductive Amination Reductive amination of 6-fluorotryptamine with aldehyde One-step introduction of side chain; flexible Requires access to 6-fluorotryptamine
Industrial Optimization Continuous flow, catalytic hydrogenation, advanced purification Scalable; high yield and purity Requires specialized equipment

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine involves several chemical reactions that can be optimized for yield and purity. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and functional groups present in the compound.

Anticancer Properties

Numerous studies have investigated the anticancer properties of this compound. For example, research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The National Cancer Institute (NCI) has conducted assays revealing that compounds with similar structures show promising antimitotic activity, with mean growth inhibition values indicating potential as a chemotherapeutic agent .

Cell Line GI50 (μM) TGI (μM)
A549 (Lung Cancer)15.7250.68
MCF7 (Breast Cancer)12.5345.00
HeLa (Cervical Cancer)10.0040.00

Neuropharmacological Applications

Recent investigations have highlighted the neuropharmacological potential of indole derivatives, including this compound. The compound has been evaluated for its effects on neurotransmitter systems, particularly serotonin receptors, suggesting possible applications in treating mood disorders .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented, with studies indicating that compounds similar to this compound exhibit activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Conclusion and Future Directions

The compound this compound shows significant promise across multiple fields, particularly in oncology and neuropharmacology. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications that enhance biological activity while reducing toxicity.
  • Clinical Trials : To assess therapeutic potential in human subjects for various conditions.

This comprehensive exploration underscores the importance of continued research into this compound and its derivatives to unlock their full therapeutic potential.

Mechanism of Action

Comparison with Similar Compounds

2-(6-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride

  • Structure : Chlorine at the 6-position and ethylamine at the 3-position.
  • Properties : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase lipophilicity and alter receptor interactions compared to fluorine. This compound is used in antibacterial studies, demonstrating the importance of halogen positioning .
  • Molecular Weight : ~215.1 g/mol (estimated for free base).

2-(6-Methyl-1H-indol-1-yl)ethan-1-amine

  • Structure : Methyl group at the 6-position and ethylamine at the 1-position.
  • This compound (MW 174.25 g/mol) highlights how alkyl substituents influence physicochemical profiles .

2-(6-Fluoro-1H-indol-3-yl)ethylamine

  • Structure : Fluorine at the 6-position and a methylated ethylamine chain at the 3-position.
  • Properties : The methyl group on the amine may enhance lipophilicity and alter pharmacokinetics, while fluorine improves electronic properties. This compound underscores the role of amine functionalization in activity modulation .

Positional Isomerism and Pharmacological Implications

  • 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine vs. [2-(6-Fluoro-1H-indol-3-yl)ethyl]amine Derivatives :
    • The 5-position substitution in the target compound may facilitate different binding modes compared to 3-position analogs. For example, pyrrolopyrimidine derivatives with para-substituted aryl amines show enhanced antibacterial activity when substituents are optimized for target engagement .

Data Table: Comparative Analysis of Indole Derivatives

Compound Name Substituents (Indole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-F, 5-ethylamine C₉H₁₀FN₂ 164.19 Potential CNS/antimicrobial agent
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine 6-Cl, 3-ethylamine C₁₀H₁₂ClN₂ 198.67 Antibacterial intermediate
2-(6-Methyl-1H-indol-1-yl)ethan-1-amine 6-CH₃, 1-ethylamine C₁₁H₁₄N₂ 174.25 Lipophilic scaffold
[2-(6-Fluoro-1H-indol-3-yl)ethyl]methylamine 6-F, 3-(CH₂)₂N(CH₃) C₁₁H₁₃FN₂ 192.24 Pharmacokinetic optimization

Biological Activity

1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine, a derivative of indole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through reductive amination involving 6-fluorotryptamine and appropriate aldehydes. The synthesis pathway typically involves several steps, including formylation and reduction processes that yield the desired indole derivative.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions that play crucial roles in cell signaling pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.

Case Study: Anti-Proliferative Activity
A study evaluated the compound's effects on HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. The results indicated that at a concentration of 10 µM, the compound reduced cell viability to 14% in HL60 cells and to 21% in HCT116 cells. At a lower concentration of 1 µM, the viability increased to 71% for HL60 and 100% for HCT116, suggesting a dose-dependent response .

Cell Line Concentration (µM) Cell Viability (%)
HL601014
HL60171
HCT1161021
HCT1161100

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study: Antibacterial Efficacy
The antibacterial activity was assessed by measuring the zone of inhibition at varying concentrations. The results indicated that higher concentrations resulted in larger zones of inhibition, confirming its potential as an antibacterial agent .

Compound Concentration (mg/mL) Zone of Inhibition (mm)
Compound A2.015
Compound B2.520

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